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molecular formula C15H18N2 B8438736 N3-benzyl-N3,4-dimethyl-benzene-1,3-diamine

N3-benzyl-N3,4-dimethyl-benzene-1,3-diamine

Cat. No. B8438736
M. Wt: 226.32 g/mol
InChI Key: SFQLDEMGYYJIKU-UHFFFAOYSA-N
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Patent
US08283356B2

Procedure details

SnCl2-dihydrate (1117 mg, 4.95 mmol) is added to a solution of N-Benzyl-N,2-dimethyl-5-nitro-aniline (247 mg, 0.96 mmol) in methanol (10 mL) and conc. HCl (1 mL). After boiling under reflux for 2.5 h, volatiles are evaporated under reduced pressure and the residue is partitioned between EtOAc and water, the pH being adjusted to approx. 10 by the addition of 2N NaOH. The organic layer is washed with sat. brine, dried (Na2SO4), and evaporated. Chromatography of the residue (silica gel, hexanes/EtOAc 3:2) yields N3-benzyl-N3,4-dimethyl-benzene-1,3-diamine.
[Compound]
Name
SnCl2-dihydrate
Quantity
1117 mg
Type
reactant
Reaction Step One
Name
N-Benzyl-N,2-dimethyl-5-nitro-aniline
Quantity
247 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH3:19])[C:9]1[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[CH:11][C:10]=1[CH3:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO.Cl>[CH2:1]([N:8]([CH3:19])[C:9]1[CH:14]=[C:13]([NH2:15])[CH:12]=[CH:11][C:10]=1[CH3:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
SnCl2-dihydrate
Quantity
1117 mg
Type
reactant
Smiles
Name
N-Benzyl-N,2-dimethyl-5-nitro-aniline
Quantity
247 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C1=C(C=CC(=C1)[N+](=O)[O-])C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
volatiles are evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between EtOAc and water
ADDITION
Type
ADDITION
Details
by the addition of 2N NaOH
WASH
Type
WASH
Details
The organic layer is washed with sat. brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C=1C=C(C=CC1C)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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